molecular formula C15H24N2 B1524563 1-Benzyl-2,5-diethylpiperazine CAS No. 1354951-12-4

1-Benzyl-2,5-diethylpiperazine

Cat. No.: B1524563
CAS No.: 1354951-12-4
M. Wt: 232.36 g/mol
InChI Key: OGTGPQVLSNVPIB-UHFFFAOYSA-N
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Description

1-Benzyl-2,5-diethylpiperazine is an organic compound with the molecular formula C15H24N2. It belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-2,5-diethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

This compound interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

It is known that the compound’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, cognition, and behavior .

Pharmacokinetics

As a synthetic substance, it is likely to be metabolized by the liver and excreted by the kidneys . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target sites in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonergic and dopaminergic systems. By increasing serotonin concentrations, it can lead to heightened mood and increased sociability . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . Additionally, individual factors such as genetics, age, and health status can also influence how the compound is metabolized and its overall effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2,5-diethylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,5-diethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

Scientific Research Applications

1-Benzyl-2,5-diethyl

Properties

IUPAC Name

1-benzyl-2,5-diethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-14-12-17(15(4-2)10-16-14)11-13-8-6-5-7-9-13/h5-9,14-16H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTGPQVLSNVPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1CC2=CC=CC=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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